呋喃二烯酮

描述

Synthesis Analysis

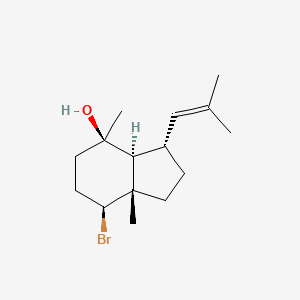

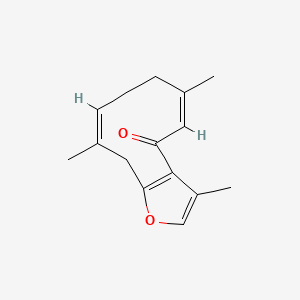

Furanodienone is a major bioactive constituent derived from Rhizoma Curcumae . The differences in chemical composition were computed using the Euclidean distance based on the data of HPLC characteristic peak areas and the content of six key components .Molecular Structure Analysis

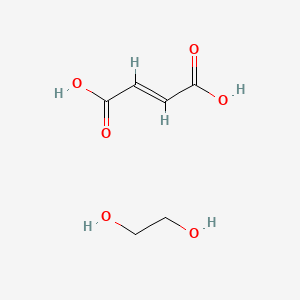

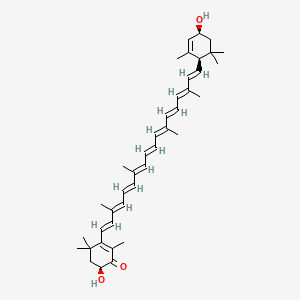

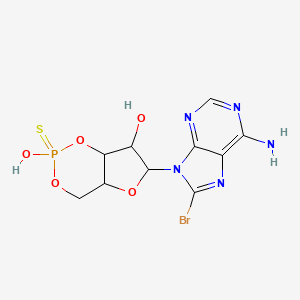

The molecular formula of Furanodienone is C15H18O2 . Its average mass is 230.302 Da and its monoisotopic mass is 230.130676 Da .Chemical Reactions Analysis

Furanodienone has been shown to exhibit several interesting activities, such as anti-inflammatory, antimicrobial, and anticancer activity . It is able to inhibit several proinflammatory enzymes, such as COX and LOX, decrease NO generation, and reduce the production of proinflammatory cytokines .Physical And Chemical Properties Analysis

Furanodienone has a density of 1.0±0.1 g/cm3 . Its boiling point is 363.8±42.0 °C at 760 mmHg . The flash point is 172.0±20.6 °C .科学研究应用

Anticancer Activity

Furanodienone has been recognized for its anticancer efficacy against various types of cancer. It exhibits cytotoxic potential against human lung cancer cells (NSCLC A549) in vitro, inducing apoptosis and cell cycle arrest at the G0/G1 phase . This is associated with the modulation of gene expression related to the apoptotic pathway, including the activation of caspase-9 and caspase-3 .

Anti-Inflammatory Properties

In vitro and in vivo studies have shown that Furanodienone can inhibit proinflammatory enzymes like COX and LOX. It also decreases nitric oxide (NO) generation and reduces the production of proinflammatory cytokines, showcasing its potential as an anti-inflammatory agent .

Antimicrobial Effects

Furanodienone has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. Additionally, it possesses antifungal properties against pathogenic and phytopathogenic fungi, as well as antiprotozoal activity against Trypanosoma brucei .

Apoptosis Induction in Cancer Therapy

Research indicates that Furanodienone can trigger apoptosis in cancer cells, which is a desirable effect in cancer therapy. It disrupts nuclear morphology and activates key components of the apoptotic machinery, leading to the death of cancer cells .

Cell Cycle Modulation

Furanodienone’s ability to induce cell cycle arrest is crucial for its role in cancer treatment. By downregulating the expression of cyclins and cyclin-dependent kinases, it halts the proliferation of cancer cells at a specific phase, preventing their growth .

Wnt Signaling Pathway Inhibition

The compound has been found to efficiently downregulate the Wnt signaling pathway. This pathway is often implicated in the development and progression of cancers, and its inhibition by Furanodienone correlates with increased apoptosis and cell cycle arrest in cancer cells .

EGFR/HER2 Signaling Suppression in Breast Cancer

Furanodienone interferes with EGFR/HER2 signaling in HER2-overexpressing human breast cancer cells. This leads to a decrease in phosphorylated EGFR, HER2, Akt, Gsk3β, and an increase in p27kip1 protein, causing cell cycle arrest and apoptosis .

Potential Adjuvant Therapy for Lung Cancer

Given its multifaceted actions against cancer cells, Furanodienone might represent a promising adjuvant therapy for the management of lung cancer. Its ability to induce apoptosis and cell cycle arrest makes it a valuable compound for further research in oncology .

作用机制

Target of Action

Furanodienone primarily targets cancer cells, inducing apoptosis . The exact molecular targets of Furanodienone are still under investigation.

Mode of Action

Furanodienone interacts with its targets by inducing apoptosis, a process of programmed cell death . It increases the activity of caspase-9 and -3, key enzymes involved in the initiation and execution of apoptosis .

Biochemical Pathways

Furanodienone affects the apoptosis pathway. It increases the apoptotic rates in RKO cells, a colorectal cancer cell line . The compound also shows a relative minor effect on the activity of caspase-8 in RKO and HT-29 cells, another colorectal cancer cell line .

Result of Action

Furanodienone’s action results in the induction of apoptosis in cancer cells, leading to a decrease in cell proliferation . In vitro studies have shown that Furanodienone significantly inhibits the proliferation of various cancer cell lines, including RKO, sw480, HT-29, sw620, and LoVo .

属性

IUPAC Name |

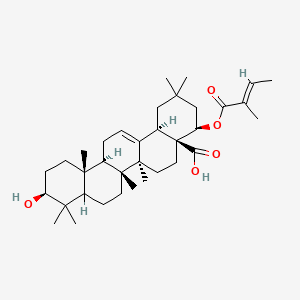

(5Z,9Z)-3,6,10-trimethyl-8,11-dihydro-7H-cyclodeca[b]furan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O2/c1-10-5-4-6-11(2)8-14-15(13(16)7-10)12(3)9-17-14/h6-7,9H,4-5,8H2,1-3H3/b10-7-,11-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOHELPNOXGRBQ-LXQMTTSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(CC(=CCC1)C)OC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C/C(=O)C2=C(C/C(=C\CC1)/C)OC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24268-41-5 | |

| Record name | Furanodienone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024268415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

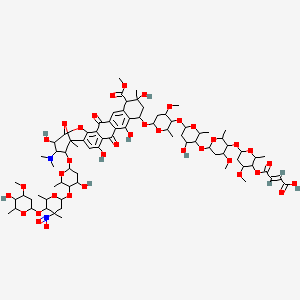

![(17Z)-1,13-Dihydroxy-11-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-22,24-dimethoxy-12,18,20,26-tetramethyl-16-prop-2-enyl-10,27-dioxa-4-azatricyclo[21.3.1.04,8]heptacos-17-ene-2,3,9,15-tetrone](/img/structure/B1232403.png)